molecular formula C17H17N3O5 B2494882 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine CAS No. 2034285-58-8

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine

Cat. No.: B2494882
CAS No.: 2034285-58-8
M. Wt: 343.339
InChI Key: GEJFJXXMFOECBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine is a complex organic compound with a molecular formula of C17H17N3O5. This compound features a unique structure that includes a benzodioxole moiety, a pyrrolidine ring, and a methoxypyrazine group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be synthesized from catechol with disubstituted halomethanes . The pyrrolidine ring is then introduced through a series of reactions, including Pd-catalyzed C-N cross-coupling and subsequent functional group modifications . The final step involves the coupling of the pyrrolidine derivative with 6-methoxypyrazine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypyrazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, while the methoxypyrazine group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-22-15-7-18-8-16(19-15)25-12-4-5-20(9-12)17(21)11-2-3-13-14(6-11)24-10-23-13/h2-3,6-8,12H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJFJXXMFOECBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.